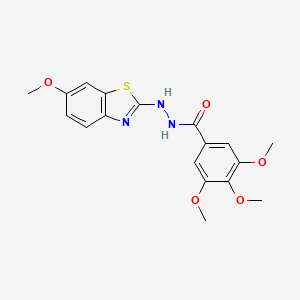

![molecular formula C15H12N4OS B2713119 N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide CAS No. 861209-98-5](/img/structure/B2713119.png)

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an organic molecule with a complex structure. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (CONH2), a dicyanoethenyl group (C(CN)=C), and a 2,5-dimethylpyrrol-1-yl group .

Molecular Structure Analysis

The molecular formula of this compound is C15H12N4OS, and its molar mass is 296.35 g/mol . The presence of the dicyanoethenyl group suggests that the compound might exhibit strong electron-withdrawing properties, while the 2,5-dimethylpyrrol-1-yl group might contribute electron-donating properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxamide group might make the compound polar, affecting its solubility in different solvents .Scientific Research Applications

Synthesis and Chemical Reactions

- The synthesis of nitrothiophenes with various substituents, including aminoalkyl side chains, and their evaluation as radiosensitizers and cytotoxins, demonstrates the interest in modifying thiophene derivatives for potential therapeutic applications (Threadgill et al., 1991).

- Dearomatising rearrangements of lithiated thiophenecarboxamides leading to pyrrolinones, azepinones, or partially saturated azepinothiophenes highlight the chemical versatility of thiophene derivatives (Clayden et al., 2004).

Potential Biological Activities

- A study on immunosuppressive butenamides involving thiophene derivatives showcases the exploration of these compounds in the modulation of immune responses (Axton et al., 1992).

- The antimycobacterial activity of N-alkoxyphenylhydroxynaphthalenecarboxamides, including thiophene analogs, against various Mycobacterium species, indicating the potential for thiophene derivatives in treating bacterial infections (Goněc et al., 2016).

Material Science and Photostabilization

- Synthesis and characterization of aromatic–aliphatic polyamides from thiophene derivatives, demonstrating applications in materials science, particularly in the development of polymers with specific thermal and solubility properties (Ubale et al., 2001).

- The development of new thiophene derivatives as photostabilizers for poly(vinyl chloride), highlighting the role of thiophene structures in enhancing the durability of materials against UV-induced degradation (Balakit et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a dye or pigment, its color would be due to the absorption of specific wavelengths of light. If it’s used in an organic semiconductor, it would contribute to the movement of charge through the material .

Future Directions

Compounds with similar structures are of interest in the field of organic electronics, where they can be used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other devices . Therefore, future research might focus on exploring the properties of this compound in these contexts.

Properties

IUPAC Name |

N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c1-10-5-6-11(2)19(10)13(9-17)12(8-16)18-15(20)14-4-3-7-21-14/h3-7H,1-2H3,(H,18,20)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJBOCFFYKGMR-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(=C(C#N)NC(=O)C2=CC=CS2)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(N1/C(=C(\C#N)/NC(=O)C2=CC=CS2)/C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylphenyl)-3-({4-[(4-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2713039.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanamide](/img/structure/B2713042.png)

![1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione](/img/structure/B2713043.png)

![1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2713046.png)

![2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2713048.png)

![2-(2,4-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2713050.png)

![2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713053.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B2713056.png)

![5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2713058.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2713059.png)